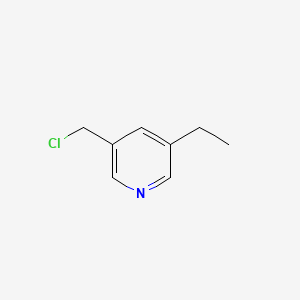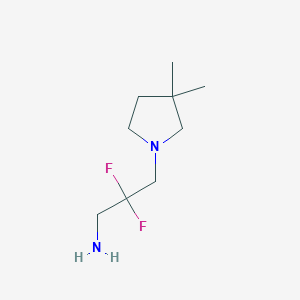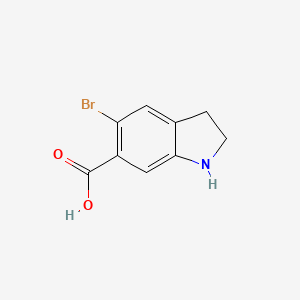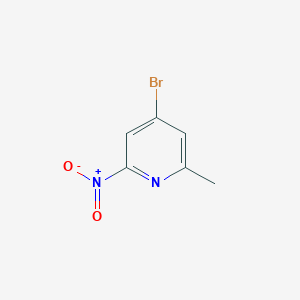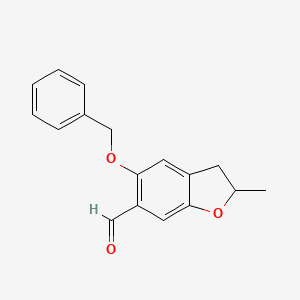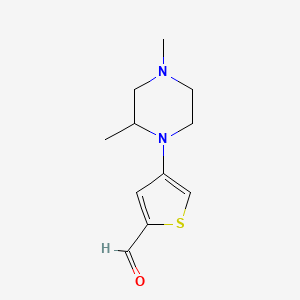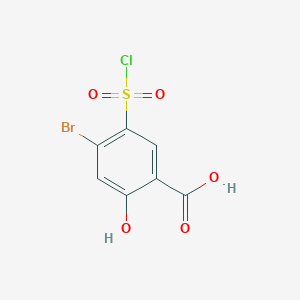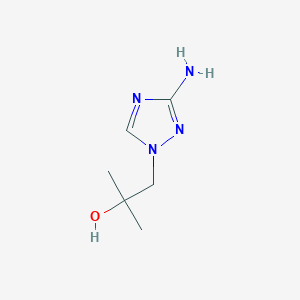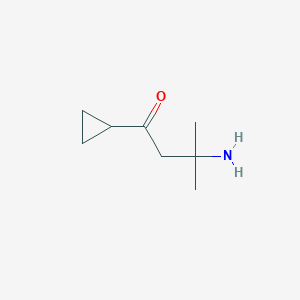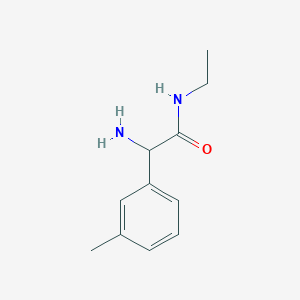
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes an amino group, an ethyl group, and a methylphenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with ethyl chloroacetate, followed by the addition of ammonia to form the desired acetamide. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-N-ethyl-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-methyl-2-(3-methylphenyl)acetamide
- 2-Amino-N-ethyl-2-(4-methylphenyl)acetamide
- 2-Amino-N-ethyl-2-(3-chlorophenyl)acetamide
Comparison
Compared to its analogs, 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-amino-N-ethyl-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-3-13-11(14)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3,12H2,1-2H3,(H,13,14) |
Clave InChI |
KKWRZPIOHBSKBY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C1=CC=CC(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)


